Hydrophobicity-Driven DAR Limitation for MC-VC-Pabc-mmae Compared to Hydrophilic Linker-Payload Designs
The intrinsic hydrophobicity of the MC-VC-Pabc-MMAE motif restricts the maximum achievable drug-to-antibody ratio (DAR) to approximately 4, beyond which ADC aggregation and accelerated plasma clearance occur [1]. In contrast, a novel Y-shaped PEG pendant linker conjugated to the same VC-pABC-MMAE payload enables the generation of trastuzumab-based ADCs with a DAR of 8 while preserving structural integrity [2].
| Evidence Dimension | Maximum Achievable DAR without Aggregation |
|---|---|
| Target Compound Data | DAR ≤ 4 |
| Comparator Or Baseline | Y-shaped PEG pendant linker (VC-pABC-MMAE): DAR 8 |
| Quantified Difference | 2-fold increase in DAR for the PEG-modified linker |
| Conditions | In vitro aggregation and in vivo pharmacokinetic studies in mouse models |
Why This Matters
This limitation defines the feasible conjugation range for MC-VC-Pabc-mmae without additional hydrophilic modification, impacting both potency and manufacturing feasibility.
- [1] Lyon RP, Bovee TD, Doronina SO, et al. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nat Biotechnol. 2015;33(7):733-735. View Source
- [2] Sánchez-Fernández EM, et al. High-payload trastuzumab-drug conjugates achieved through hydrophilic Y-shaped pendant PEG linkers for a potent and selective antitumor response. Int J Biol Macromol. 2026;258(Pt 1):128964. View Source
